1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]
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Overview
Description
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] is a complex organic compound characterized by its unique spirocyclic structure.
Preparation Methods
The synthesis of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a pyridine derivative with a bicyclic azabicycloheptane intermediate under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced catalytic processes.
Chemical Reactions Analysis
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] can be compared with other spirocyclic compounds, such as:
- Spiro[cyclohexane-1,3’-indoline]
- Spiro[1-azabicyclo[2.2.2]octane-3,3’-pyrrolidine]
- Spiro[1-azabicyclo[2.2.1]heptane-2,3’-oxindole]
These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] lies in its distinct spirocyclic framework and the presence of the pyridine ring, which imparts unique reactivity and potential biological activity .
Properties
CAS No. |
646055-91-6 |
---|---|
Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1'-pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] |
InChI |
InChI=1S/C14H19N3/c1-2-13(10-15-6-1)16-9-5-14(11-16)12-3-7-17(14)8-4-12/h1-2,6,10,12H,3-5,7-9,11H2 |
InChI Key |
LIWBYJGLHCGRCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C23CCN(C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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